6-Bromo-2-chloro-3-fluorophenol

Description

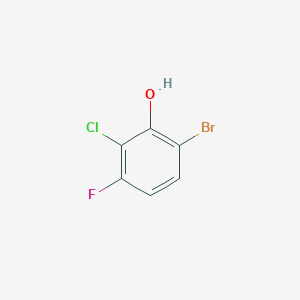

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSVISZQMGLUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of CAS 1805518-71-1: 6-Bromo-2-chloro-3-fluorophenol

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the polysubstituted aromatic compound, 6-bromo-2-chloro-3-fluorophenol (CAS 1805518-71-1). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details a systematic and self-validating workflow, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind experimental choices is emphasized, providing not just a protocol, but a strategic framework for solving complex molecular structures. The guide culminates with the definitive confirmation of the structure through single-crystal X-ray crystallography.

Introduction: The Challenge of Isomerism in Polysubstituted Aromatics

The precise determination of a molecular structure is a cornerstone of chemical research and development. For polysubstituted aromatic compounds, such as this compound, the primary challenge lies in the unambiguous assignment of the substitution pattern. Numerous constitutional isomers exist for a benzene ring substituted with a hydroxyl group, a bromine atom, a chlorine atom, and a fluorine atom. Distinguishing between these isomers requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle. This guide will walk through a logical progression of experiments designed to systematically eliminate alternative structures and converge on the correct assignment for CAS 1805518-71-1.

Foundational Analysis: Confirming the Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on establishing the molecular formula and identifying the key functional groups present in the molecule. This foundational data provides the necessary constraints for the more detailed spectroscopic analysis that follows.

Mass Spectrometry: Determining Molecular Weight and Halogen Presence

Mass spectrometry is the first-line technique for determining the molecular weight of an unknown compound. For halogenated compounds, it offers the additional benefit of indicating the presence and number of chlorine and bromine atoms through their distinct isotopic patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ionization chamber. This process ejects an electron from the molecule, forming a molecular radical cation (M•+).[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality:

The mass spectrum of this compound is expected to show a complex molecular ion region due to the natural isotopic abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion.

| Isotopologue | Nominal Mass (m/z) | Expected Relative Abundance |

| C6H379Br35ClFO | 224 | 100% (Base Peak of Cluster) |

| C6H381Br35ClFO | 226 | ~97% |

| C6H379Br37ClFO | 226 | ~32% |

| C6H381Br37ClFO | 228 | ~31% |

| Table 1: Predicted isotopic pattern for the molecular ion of C6H3BrClFO. |

The presence of this distinct M, M+2, and M+4 pattern is a definitive indicator of a molecule containing one bromine and one chlorine atom.[1] The fragmentation pattern can also provide structural clues. For phenols, common fragmentation pathways include the loss of CO and the halogen atoms.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the crystal, and the absorption of energy by the sample is measured.

-

Spectrum Generation: The data is processed to generate a spectrum of absorbance (or transmittance) versus wavenumber.

Data Interpretation and Causality:

For this compound, the FTIR spectrum is expected to show several characteristic absorption bands.

| Wavenumber (cm-1) | Vibration | Significance |

| 3200-3600 (broad) | O-H stretch | Indicates the presence of a hydroxyl group, likely involved in hydrogen bonding.[4] |

| 3000-3100 (sharp) | Aromatic C-H stretch | Confirms the presence of an aromatic ring.[4] |

| 1500-1600 | C=C aromatic ring stretches | Further evidence of the benzene ring.[4] |

| ~1220 | C-O stretch | Characteristic of a phenolic C-O bond.[4] |

| 1000-1400 | C-F, C-Cl, C-Br stretches | The presence of peaks in this region is consistent with carbon-halogen bonds. |

| 750-850 | Out-of-plane C-H bending | The specific pattern can give clues about the substitution pattern on the aromatic ring.[4] |

| Table 2: Expected FTIR absorption bands for this compound. |

The broad O-H stretch is a key indicator of the phenol functional group.[4][5] The combination of these absorptions strongly supports the general structure of a halogenated phenol.

Core Structural Analysis: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution.[6] A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and the placement of substituents.

1H NMR Spectroscopy: Probing the Proton Environment

1H NMR provides information about the number of different proton environments and their neighboring protons.

Experimental Protocol: 1H NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a proton spectrum is acquired.

Data Interpretation and Causality:

For this compound, we expect to see signals for the aromatic protons and the hydroxyl proton.

-

Aromatic Region (typically 6.5-8.0 ppm): The benzene ring has two remaining protons. Their chemical shifts and coupling patterns are highly dependent on the electronic effects of the substituents. The presence of three different halogens and a hydroxyl group will lead to a complex splitting pattern. We would expect two distinct signals in the aromatic region, each integrating to one proton.

-

Hydroxyl Proton: The chemical shift of the OH proton is variable and depends on concentration and solvent. It often appears as a broad singlet and can be confirmed by a D2O exchange experiment, where the OH peak disappears from the spectrum.[7]

13C NMR and DEPT: Mapping the Carbon Skeleton

13C NMR spectroscopy provides a count of the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH2, and CH3 groups.

Experimental Protocol: 13C NMR and DEPT

-

Sample Preparation: The same sample used for 1H NMR can be used.

-

Data Acquisition: 13C and DEPT-135 spectra are acquired.

Data Interpretation and Causality:

-

13C Spectrum: We expect to see six distinct signals in the aromatic region (typically 100-160 ppm), corresponding to the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents.

-

DEPT-135 Spectrum: This experiment will show positive signals for CH carbons and negative signals for CH2 carbons (CH3 carbons would also be positive). For this structure, we expect two positive signals corresponding to the two CH carbons on the aromatic ring. The four carbons attached to substituents will be absent from the DEPT-135 spectrum. This confirms the presence of four substituted and two unsubstituted carbons on the ring.

2D NMR Spectroscopy: Establishing the Final Connectivity

Two-dimensional NMR experiments are crucial for unambiguously connecting the atoms within the molecule.

Experimental Workflow for 2D NMR

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 6-bromo-2-chloro-3-fluorophenol, a halogenated aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of bromine, chlorine, and fluorine atoms on the phenolic ring imparts unique electronic and lipophilic characteristics, making it a valuable scaffold for the synthesis of novel bioactive molecules. Understanding its fundamental physicochemical parameters is paramount for its effective utilization in research and development.

Chemical Identity and Molecular Structure

This compound is a substituted phenol with the chemical formula C₆H₃BrClFO. Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH), a bromine atom, a chlorine atom, and a fluorine atom at positions 6, 2, and 3 respectively, relative to the hydroxyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various chemical and biological systems. Due to the limited availability of experimentally determined data for this compound, this section presents a combination of predicted values from reliable computational models and general knowledge of similarly substituted phenols.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1805518-71-1 | Chemical Abstracts Service |

| Molecular Formula | C₆H₃BrClFO | --- |

| Molecular Weight | 225.44 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | --- |

| Melting Point | Not available (experimental) | --- |

| Boiling Point | Not available (experimental) | --- |

| pKa | ~7.5 - 8.5 (Predicted) | Based on substituent effects |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO) (Predicted) | --- |

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a key determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding affinity. The pKa of phenol is approximately 9.9. The presence of electron-withdrawing halogens (Br, Cl, F) on the aromatic ring is expected to increase the acidity (lower the pKa) by stabilizing the corresponding phenoxide anion through inductive effects. The precise pKa of this compound has not been experimentally reported, but it is predicted to be in the range of 7.5 to 8.5.

Solubility

The solubility of this compound in aqueous and organic solvents is critical for its handling, formulation, and biological testing. As a substituted phenol, it is expected to have low solubility in water due to the presence of the hydrophobic benzene ring and the halogen substituents. Its solubility is likely to be significantly higher in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following established protocols can be adapted.

Determination of Melting Point

The melting point provides an indication of the purity of a solid compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol:

-

Preparation of Buffers: A series of buffer solutions with known pH values (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Measurement: A small, constant volume of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorptivities is plotted against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the region of δ 6.5-7.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield (δ ~150-160 ppm). Carbons attached to halogens will also show characteristic shifts. |

| FTIR | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching around 1200-1260 cm⁻¹. C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹). Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of halogens and the hydroxyl group. |

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic routes involving halogenation of a suitable phenol or fluorophenol precursor. For instance, selective bromination and chlorination of 3-fluorophenol could be a potential route. The reactivity of this compound is governed by the interplay of the activating hydroxyl group and the deactivating but ortho-, para-directing halogen substituents. The hydroxyl group can undergo O-alkylation and O-acylation, while the aromatic ring can participate in electrophilic aromatic substitution reactions, although the positions of substitution will be influenced by the existing substituents.

Conceptual Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Safety and Handling

As with all halogenated phenols, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Applications in Drug Discovery and Development

Halogenated phenols are important structural motifs in many pharmaceutical agents. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored as inhibitors of various enzymes or as ligands for different receptors.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical characteristics of this compound. While there is a need for more experimentally determined data, the information presented here, including protocols for its characterization, will be valuable for researchers working with this compound. Its unique structural features make it a promising candidate for further investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-fluorophenol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-bromo-2-chloro-3-fluorophenol, a halogenated aromatic compound with significant potential in synthetic chemistry and drug discovery. While specific data for this particular isomer is limited in publicly accessible literature, this document synthesizes established principles of halogenated phenol chemistry to present its core characteristics, plausible synthetic routes, expected analytical signatures, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.

Core Molecular Attributes

This compound is a polysubstituted phenol featuring bromine, chlorine, and fluorine atoms, in addition to the hydroxyl group on the benzene ring. This unique combination of halogens imparts specific physicochemical properties that are highly valuable in the design of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClFO | Synquest Labs |

| Molecular Weight | 225.44 g/mol | Synquest Labs |

| CAS Number | 1805518-71-1 | Synquest Labs |

The presence of multiple halogen substituents significantly influences the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group. These features are critical in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogen bonds, particularly with bromine and chlorine, can play a crucial role in molecular recognition at the active sites of biological targets.[1]

Synthesis Strategies for Polychlorinated Phenols

A potential synthetic route could start from a commercially available fluorophenol, followed by sequential chlorination and bromination. The regioselectivity of these reactions would be governed by the directing effects of the existing substituents on the aromatic ring.

Example Conceptual Synthesis Workflow:

References

Spectroscopic Characterization of 6-Bromo-2-chloro-3-fluorophenol: A Technical Guide for Researchers

Introduction: The Structural Elucidation of a Highly Substituted Phenolic Compound

6-Bromo-2-chloro-3-fluorophenol is a halogenated aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group on a benzene ring, presents a compelling case for detailed spectroscopic analysis. The precise arrangement of these substituents significantly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation and a deep understanding of its spectroscopic characteristics are paramount for its effective utilization in research and development.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, the focus of this document extends beyond a mere presentation of data. We will delve into the rationale behind the expected spectral features, the influence of experimental conditions on the observed spectra, and provide detailed protocols for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of this complex molecule.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, with two signals corresponding to the two protons on the benzene ring. The chemical shift and multiplicity of these signals are dictated by the electronic effects and coupling interactions with neighboring atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-5 | 7.00 - 7.20 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| OH | 5.0 - 10.0 | Broad singlet | N/A |

Causality behind the Predictions:

-

H-4: This proton is expected to be the most downfield of the two aromatic protons due to the deshielding effects of the adjacent electron-withdrawing chlorine and fluorine atoms. It will appear as a doublet of doublets, with a larger coupling constant arising from the three-bond coupling to the fluorine atom (³JHF) and a smaller coupling constant from the four-bond coupling to H-5 (⁴JHH).

-

H-5: This proton will be upfield relative to H-4. It will also appear as a doublet of doublets, with a typical ortho coupling to H-4 (³JHH) and a smaller four-bond coupling to the fluorine atom (⁴JHF).

-

OH Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, the signal is expected to be in the range of 5-7 ppm. In a hydrogen-bonding solvent like DMSO-d₆, the signal can shift downfield to 9-10 ppm or even higher.[1][2][3][4] The signal is often broad due to chemical exchange.

Visualizing the Spin System:

The coupling interactions between the protons and the fluorine atom can be visualized using a simple diagram.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the four different substituents. A key feature will be the presence of carbon-fluorine (C-F) couplings, which are invaluable for assigning the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling Constant (J) in Hz |

| C-1 (C-OH) | 150 - 155 | ²J(C-F) ≈ 15-25 Hz |

| C-2 (C-Cl) | 115 - 120 | ²J(C-F) ≈ 15-25 Hz |

| C-3 (C-F) | 155 - 160 | ¹J(C-F) ≈ 240-260 Hz |

| C-4 (C-H) | 120 - 125 | ³J(C-F) ≈ 5-10 Hz |

| C-5 (C-H) | 110 - 115 | ⁴J(C-F) ≈ 1-3 Hz |

| C-6 (C-Br) | 105 - 110 | ³J(C-F) ≈ 5-10 Hz |

Rationale for the Predicted Assignments:

-

C-3 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be the most downfield and will exhibit a very large one-bond C-F coupling constant (¹JCF), which is characteristic and aids in its unambiguous assignment.

-

C-1 (C-OH): The carbon bearing the hydroxyl group will also be significantly downfield due to the oxygen's electronegativity. It will show a two-bond coupling to the fluorine atom.

-

C-2 (C-Cl) and C-6 (C-Br): The carbons attached to chlorine and bromine will have their chemical shifts influenced by the inductive effects of these halogens. They will also exhibit couplings to the fluorine atom.

-

C-4 (C-H) and C-5 (C-H): The protonated carbons will be further upfield. Their assignments can be confirmed using Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates carbon signals with their directly attached protons.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is crucial for accurate structural elucidation. The following protocols are recommended for the analysis of this compound.

Workflow for NMR Analysis:

Caption: A generalized workflow for the NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical, especially for observing the -OH proton.[1][2][3][4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Use the same instrument as for ¹H NMR.

-

Employ proton decoupling to simplify the spectrum to singlets (or doublets due to C-F coupling).

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

-

2D NMR Experiments (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate carbons with their directly attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Other Relevant Spectroscopic Techniques

While NMR is the cornerstone for structural elucidation, other techniques provide complementary information.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compound and to study its fragmentation pattern.[5][6][7] The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch around 3200-3600 cm⁻¹ and C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, with NMR spectroscopy at its core. By understanding the principles of chemical shifts and coupling constants, and by employing a systematic experimental approach, researchers can confidently elucidate the structure of this and other complex halogenated phenols. The predicted data and protocols outlined in this guide provide a solid foundation for the successful analysis of this important molecule, enabling its further exploration in various scientific disciplines.

References

- 1. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. reddit.com [reddit.com]

- 3. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-fluorophenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] Among the vast array of halogenated building blocks, polysubstituted phenols represent a particularly valuable class of intermediates. This guide provides a comprehensive technical overview of 6-bromo-2-chloro-3-fluorophenol, a versatile reagent poised for significant applications in the synthesis of complex pharmaceutical agents. While specific literature on this exact substitution pattern is emerging, this document synthesizes established principles of organic chemistry and data from structurally related compounds to offer a robust framework for its utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and for predicting its influence on the properties of downstream compounds.

| Property | Predicted Value/Information | Source |

| CAS Number | 1805518-71-1 | [2] |

| Molecular Formula | C₆H₃BrClFO | [2] |

| Molecular Weight | 225.44 g/mol | [3] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

| pKa | The acidity of the phenolic hydroxyl group is expected to be enhanced due to the inductive electron-withdrawing effects of the three halogen substituents. | General knowledge |

| LogP | The presence of three halogen atoms will increase the lipophilicity of the molecule. | General knowledge |

Synthesis of this compound: A Proposed Synthetic Route

The hydroxyl group is a strongly activating, ortho-, para-director. The chlorine and fluorine atoms are deactivating but also ortho-, para-directing. In 2-chloro-3-fluorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2 (already substituted). The C6 position is the most sterically accessible and electronically activated position for electrophilic substitution.

Proposed Reaction Scheme: Electrophilic Bromination

Caption: Proposed synthesis of this compound via electrophilic bromination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the bromination of phenols.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-3-fluorophenol (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. The addition should be dropwise to control the reaction temperature and minimize the formation of polybrominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar halogenated phenols, a reliable prediction of its key spectroscopic features can be made.[5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the phenolic hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H (at C4) | 7.0 - 7.5 | Doublet of doublets | J(H-F) and J(H-H) |

| Ar-H (at C5) | 6.8 - 7.2 | Doublet of doublets | J(H-H) and J(H-F) |

| -OH | 5.0 - 6.0 (variable) | Broad singlet | - |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used. The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may exchange with D₂O.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the phenolic hydroxyl group and the substituted aromatic ring.[6][8][9]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3550 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1200 - 1260 | Strong |

| C-Br, C-Cl, C-F stretches | Below 1200 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.[10][11][12]

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks will be at m/z 224, 226, and 228.

-

Key Fragmentation Patterns:

-

Loss of H• to give [M-H]⁺

-

Loss of CO to give [M-CO]⁺

-

Loss of Br• to give [M-Br]⁺

-

Loss of Cl• to give [M-Cl]⁺

-

Applications in Drug Discovery and Development

Polysubstituted phenols are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[13] The unique substitution pattern of this compound makes it a particularly attractive intermediate for several reasons:

-

Multiple Reaction Handles: The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The hydroxyl group can be readily alkylated or acylated.

-

Modulation of Physicochemical Properties: The fluorine and chlorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of the phenol and the lipophilicity of the final molecule.[14]

-

Scaffold for Bioactive Molecules: Halogenated phenolic moieties are found in numerous bioactive compounds, including kinase inhibitors, antibiotics, and anti-inflammatory agents.[15]

Potential Therapeutic Targets

The this compound scaffold could be instrumental in the development of inhibitors for a variety of enzyme families, including:

-

Protein Kinases: Many kinase inhibitors incorporate substituted aromatic rings that occupy the ATP-binding site.

-

Proteases: The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with active site residues.

-

Epigenetic Targets: The scaffold could be elaborated to target histone deacetylases (HDACs) or other epigenetic modifying enzymes.

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggests the following hazards:

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[18]

-

Use a NIOSH-approved respirator if dust or vapors are generated.

Handling and Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[18]

-

Avoid contact with strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern offers multiple points for chemical modification and allows for the fine-tuning of physicochemical properties. While further research is needed to fully explore its synthetic utility and biological applications, the principles and data outlined in this guide provide a solid foundation for researchers and scientists to incorporate this valuable intermediate into their synthetic strategies for the development of novel therapeutics.

References

- 1. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1805518-71-1 [amp.chemicalbook.com]

- 3. 4-Bromo-2-chloro-3-fluorophenol | C6H3BrClFO | CID 52982964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Orthogonal Chemistry Applications of Polysubstituted Phenols

Abstract

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological systems.[1][2][3] Polysubstituted phenols have emerged as a versatile class of molecules in this domain, offering a rich platform for developing novel orthogonal chemistries. Their unique electronic and steric properties allow for highly selective reactions, enabling applications ranging from site-specific protein modification and cellular imaging to targeted drug delivery. This guide provides a comprehensive overview of the core principles and practical applications of polysubstituted phenols in orthogonal chemistry, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the future landscape of this exciting field.

Introduction: The Unique Role of Phenols in Bioorthogonal Chemistry

Bioorthogonal chemistry requires chemical reporters that are abiotic and non-disruptive to the intricate machinery of a living cell.[1] The phenol moiety, particularly when appropriately substituted, fulfills these criteria exceptionally well. The hydroxyl group of a phenol can be a powerful directing group for chemical reactions, and its reactivity can be finely tuned by the nature and position of other substituents on the aromatic ring.[4][5][6] This allows for the design of highly chemoselective transformations that proceed under physiological conditions with excellent yields.[7][8][9]

The applications of these phenol-based bioorthogonal reactions are vast and include:

-

Site-Specific Protein Modification: The ability to selectively label proteins is crucial for understanding their function, localization, and interactions.[10][11] Polysubstituted phenols, particularly tyrosine residues within proteins, serve as excellent handles for such modifications.[12][13]

-

Cellular Imaging: By attaching fluorophores to phenol-containing probes, researchers can visualize and track biological processes in real-time within living cells.[14][15][16]

-

Drug Delivery and Development: The development of antibody-drug conjugates (ADCs) and other targeted therapies relies on the precise attachment of therapeutic agents to targeting moieties.[10][11][17] Phenol-based chemistries provide robust methods for creating these complex bioconjugates.[18][19]

This guide will explore several key classes of orthogonal reactions involving polysubstituted phenols, providing both the theoretical framework and practical guidance for their implementation.

Tyrosine-Targeted Bioconjugation: Leveraging Nature's Phenolic Handle

Tyrosine, with its phenolic side chain, is a naturally occurring amino acid that can be targeted for site-selective protein modification.[10][11][12] While generally less accessible than lysine or cysteine residues, surface-exposed tyrosines offer a unique opportunity for orthogonal labeling.[10][11]

Tyrosine Click Chemistry

A powerful method for modifying exposed tyrosine residues is "tyrosine click chemistry," which often involves a single-electron transfer (SET) mechanism.[10][11] This reaction can be catalyzed by enzymes like horseradish peroxidase (HRP) or initiated electrochemically.[10][11]

Mechanism Overview:

The reaction typically involves the oxidation of the tyrosine phenol to a reactive radical species, which then rapidly reacts with a coupling partner, such as an N-methylated luminol derivative or a 4-arylurazole.[10][11] This process leads to the formation of a stable covalent bond.

Diagram: Tyrosine Click Chemistry Workflow

Caption: Workflow for site-selective protein labeling via tyrosine click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Tyrosine

Another elegant approach involves the enzymatic oxidation of tyrosine to an o-quinone, which can then undergo a strain-promoted [4+2] cycloaddition with a bicyclo[6.1.0]nonyne (BCN) derivative.[20] This method, termed Strain-Promoted Oxidation-Controlled Cycloaddition (SPOCQ), offers excellent selectivity and proceeds under mild, physiological conditions.[20]

Experimental Protocol: SPOCQ Labeling of a Protein

-

Protein Preparation: Dissolve the protein of interest (containing an accessible tyrosine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Enzymatic Oxidation: Add mushroom tyrosinase to the protein solution to a final concentration of 1-5 µM. Incubate at room temperature for 30-60 minutes to facilitate the oxidation of tyrosine to o-quinone.

-

Labeling Reaction: Introduce the BCN-functionalized probe (e.g., BCN-fluorophore) to the reaction mixture at a 10-50 fold molar excess over the protein.

-

Incubation: Allow the cycloaddition reaction to proceed for 1-2 hours at room temperature.

-

Purification: Remove the excess probe and enzyme using size-exclusion chromatography or dialysis.

-

Analysis: Confirm the labeling efficiency and site-specificity using techniques such as mass spectrometry and SDS-PAGE.

ortho-Quinone Methides: Highly Reactive Intermediates for Bioconjugation

ortho-Quinone methides (o-QMs) are highly reactive intermediates that can be generated from polysubstituted phenols under mild conditions.[21][22][23] Their electrophilic nature makes them excellent partners for reactions with a wide range of nucleophiles, including thiols, amines, and even electron-rich aromatic rings.[24]

Generation of o-Quinone Methides

Several methods exist for the generation of o-QMs, including:

-

Anionic Triggering: This method involves the use of an organometallic reagent to initiate a cascade reaction that forms the o-QM at low temperatures.[22][23]

-

Photochemical Generation: UV-A light can be used to induce the formation of o-QMs from precursor molecules, offering temporal and spatial control over the reaction.[25]

-

Chemoenzymatic Formation: Biocatalysts can be employed to generate o-QMs from phenolic substrates under aqueous conditions.[24]

Diagram: Generation and Reaction of ortho-Quinone Methides

Caption: Pathways for the generation and subsequent reactions of ortho-quinone methides.

Applications in Bioconjugation

The high reactivity of o-QMs makes them suitable for rapid bioconjugation reactions. For example, they can be used to selectively modify cysteine residues in peptides and proteins through a Michael addition reaction.[24]

Data Summary: Reaction Rates of Selected Bioorthogonal Reactions

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Tyrosine Click Chemistry | ~1-10 | [10][11] |

| SPOCQ | ~0.1-1 | [20] |

| o-QM with Thiols | >100 | [24] |

| SPAAC | ~0.1-1 | [1][13][26] |

| CuAAC | ~10-100 | [26][27] |

Transition Metal-Catalyzed C-H Functionalization of Phenols

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds in phenols with high regioselectivity.[4][5][6] These methods often employ directing groups to guide a transition metal catalyst to a specific C-H bond (ortho, meta, or para to the hydroxyl group), allowing for the introduction of a wide range of functional groups.

ortho- and meta-Selective Olefination

Palladium(II) catalysis, in combination with weakly coordinating auxiliaries, has been successfully used for both ortho- and meta-selective C-H olefination of phenol derivatives.[6] This provides a powerful tool for synthesizing complex polysubstituted phenols that would be difficult to access through traditional methods.

Borane-Catalyzed Dual Functionalization

Relay catalysis using borane and its hydrate can achieve a highly chemoselective and ortho-selective dual functionalization of unprotected phenols with α- or β-hydroxyl acids.[7][8] This one-pot reaction proceeds through an initial Friedel-Crafts alkylation followed by lactonization, yielding valuable benzofuranone and dihydrocoumarin scaffolds.[7][8]

Future Directions and Outlook

The field of orthogonal chemistry is continuously evolving, with a growing demand for reactions that are faster, more selective, and mutually orthogonal to one another.[28][29] Polysubstituted phenols are poised to play a central role in these future developments. Key areas of ongoing research include:

-

Development of Novel Phenol-Based Probes: The design of new phenol-containing molecules with tailored reactivity and spectroscopic properties will expand the toolbox for cellular imaging and diagnostics.[14][15]

-

Expansion of the Catalytic Repertoire: The discovery of new catalytic systems for the selective functionalization of phenols will enable the synthesis of increasingly complex and diverse molecular architectures.[30][31]

-

In Vivo Applications: A major goal is to translate these powerful chemical tools from the laboratory to living organisms for applications in disease diagnosis and therapy.

Conclusion

Polysubstituted phenols represent a remarkably versatile and powerful platform for the development of orthogonal chemical reactions. Their tunable reactivity and compatibility with biological systems have already led to significant advances in site-specific protein modification, cellular imaging, and drug development. As our understanding of the underlying chemical principles deepens and new synthetic methodologies emerge, the applications of polysubstituted phenols in bioorthogonal chemistry are set to expand even further, opening up new frontiers in chemical biology and medicine.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. researchgate.net [researchgate.net]

- 10. Site-Selective Protein Chemical Modification of Exposed Tyrosine Residues Using Tyrosine Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. web.stanford.edu [web.stanford.edu]

- 14. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 15. minlab.chem.columbia.edu [minlab.chem.columbia.edu]

- 16. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Item - A Mild Anionic Method for Generating o-Quinone Methides:â Facile Preparations of Ortho-Functionalized Phenols - figshare - Figshare [figshare.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Domestication of ortho-Quinone Methides [escholarship.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Comparative Study of Photochemically Generated Conjugated Ortho- and Para-Quinone Methide Reactivity | Department of Chemistry [chem.uga.edu]

- 26. Click chemistry - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen [mdpi.com]

- 31. mdpi.com [mdpi.com]

Whitepaper: The Strategic Role of Fluorine in Modulating the Biological Activity of Phenols

Abstract

The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles fluorine plays in altering the biological activity of phenols. We will dissect the fundamental physicochemical principles—electronic effects, lipophilicity, metabolic stability, and molecular interactions—that are perturbed by fluorination. By grounding these principles in experimental data and established protocols, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational, effective drug design. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for leveraging fluorine's unique properties to optimize phenolic drug candidates.

Introduction: Fluorine as a Tool of Molecular Precision

Fluorine has emerged as an indispensable element in drug discovery, with a significant percentage of all commercial drugs containing at least one fluorine atom.[1] Its unique properties—high electronegativity, a van der Waals radius only slightly larger than hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for precise molecular tuning without introducing significant steric bulk.[2][3] When applied to phenolic moieties, which are common pharmacophores but often plagued by metabolic liabilities, fluorine substitution can dramatically enhance pharmacokinetic and pharmacodynamic profiles. This guide moves beyond a simple catalog of effects to provide a mechanistic understanding of how this single-atom substitution can profoundly influence acidity, membrane permeability, resistance to metabolic degradation, and target binding affinity.[2][4]

Core Physicochemical Modifications

The biological activity of a phenolic compound is inextricably linked to its physicochemical properties. Fluorination offers a powerful lever to modulate these properties. The diagram below provides a high-level overview of the primary effects of substituting fluorine onto a phenolic ring.

References

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

Selective Activation of Carbon-Halogen Bonds: A Guide to the Differential Reactivity of C-Br vs. C-Cl in Phenolic Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. Halogenated phenols, specifically, are pivotal synthons due to the dual reactivity imparted by the hydroxyl group and the carbon-halogen (C-X) bonds. A frequent challenge and opportunity lie in differentiating the reactivity of multiple C-X bonds within the same molecule. This guide provides a deep technical analysis of the fundamental principles governing the differential reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in phenolic systems. We will explore the underlying physicochemical properties, delve into the mechanics of catalytic activation, present field-proven experimental protocols for selective transformations, and discuss the strategic implications for drug development.

Foundational Principles: Why C-Br and C-Cl Bonds Behave Differently

The synthetic utility of aryl halides is predominantly dictated by the nature of the carbon-halogen bond. While often treated as functionally similar, the C-Br and C-Cl bonds possess distinct characteristics that a skilled chemist can exploit for selective reactions. The two primary factors governing their reactivity are bond strength and the mechanism of cleavage.[1]

The Decisive Role of Bond Dissociation Energy (BDE)

The energy required to break a bond homolytically is its Bond Dissociation Energy (BDE). In the context of aryl halides, the C-Br bond is demonstrably weaker than the C-Cl bond.[1][2] This difference is the single most important factor determining their relative reactivity in many transformations, especially those involving metal-catalyzed bond activation.[1][3]

The weaker C-Br bond is a direct consequence of the larger atomic radius of bromine compared to chlorine. This results in a longer and less effective orbital overlap between carbon's sp² hybrid orbital and bromine's 4p orbital, compared to the overlap with chlorine's 3p orbital.[3] A weaker bond requires less energy to cleave, leading to a faster reaction rate in processes where C-X bond breaking is the rate-determining step.[1]

Table 1: Comparative Physicochemical Properties of Aryl C-Br and C-Cl Bonds

| Property | C-Br (in Bromobenzene) | C-Cl (in Chlorobenzene) | Causality & Implication |

| Avg. Bond Dissociation Energy (kJ/mol) | ~290[1] | ~340[1] | Lower energy requirement for C-Br cleavage results in higher reactivity. |

| Bond Length (Å) | ~1.91 | ~1.74 | Longer C-Br bond indicates weaker orbital overlap and a weaker bond. |

| Halogen Electronegativity (Pauling Scale) | 2.96 | 3.16 | Higher C-Cl polarity has less influence on reactivity in cross-couplings than BDE. |

| Leaving Group Ability | Good (Br⁻) | Moderate (Cl⁻) | Bromide is a better leaving group than chloride, favoring substitution reactions.[2] |

| Relative Reactivity in Oxidative Addition | High | Low | The weaker C-Br bond facilitates faster oxidative addition to metal catalysts like Pd(0).[4][5] |

The Influence of the Phenolic Hydroxyl Group

The presence of a hydroxyl group on the aromatic ring significantly modulates the electronic properties of the entire system. The oxygen's lone pairs can donate electron density into the ring through resonance, a phenomenon that "activates" the ring.[6][7] This increased electron density makes the aromatic system more nucleophilic and can influence the rate and regioselectivity of reactions.[6][7] Specifically for C-X bonds, this electron donation can slightly strengthen the bond through resonance, which gives the C-X bond partial double-bond character.[8] However, this effect is generally not sufficient to override the intrinsic BDE differences between C-Br and C-Cl bonds. The primary role of the hydroxyl group is often as a directing group or a site for further functionalization.

Exploiting Differential Reactivity: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation and serve as a perfect illustration of selective C-Br vs. C-Cl activation.[9] The generally accepted catalytic cycle for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig provides a clear mechanistic framework for understanding this selectivity.[5][9]

The reactivity order for aryl halides in these reactions is almost universally Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4][5] This trend is a direct consequence of the energetics of the first and often rate-determining step: oxidative addition .[10][11]

The Oxidative Addition Step: The Locus of Selectivity

In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond, forming an organopalladium(II) complex.[9] This process involves the cleavage of the C-X bond. Given the significantly lower BDE of the C-Br bond compared to the C-Cl bond, the activation energy for the oxidative addition of an aryl bromide to a Pd(0) center is much lower.[3][11] Consequently, under carefully controlled conditions, the catalyst will selectively react with the C-Br bond while leaving a C-Cl bond on the same molecule untouched.

Caption: Palladium-catalyzed cross-coupling cycle. Selectivity arises at the Oxidative Addition step, where the lower activation energy (ΔG‡) for C-Br cleavage is strongly favored.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a self-validating method to demonstrate the selective functionalization of a C-Br bond in the presence of a C-Cl bond on a phenolic substrate.

Objective: To selectively couple phenylboronic acid to the C-Br position of 4-bromo-2-chlorophenol.

Materials & Reagents

-

4-bromo-2-chlorophenol (Substrate)

-

Phenylboronic acid (Coupling partner)

-

Palladium(II) acetate [Pd(OAc)₂] (Catalyst precursor)

-

Triphenylphosphine [PPh₃] (Ligand)

-

Potassium carbonate [K₂CO₃] (Base)

-

Toluene (Solvent)

-

Water (Co-solvent)

-

Argon or Nitrogen gas (Inert atmosphere)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental Workflow

Caption: Step-by-step workflow for selective Suzuki-Miyaura coupling.

Detailed Procedure

-

Reaction Setup : To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (3.0 mmol, 3.0 equiv.).

-

Catalyst Addition : In the open air, quickly add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Inerting : Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

-

Reaction Execution : Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.

-

Monitoring : The reaction can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The expected product, 3-chloro-4-hydroxybiphenyl, should be the major component, with minimal formation of the di-coupled or C-Cl coupled product.

-

Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

-

Characterization : Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The spectra should be consistent with substitution at the original C-Br position.

Strategic Applications in Drug Development

The ability to selectively functionalize one halogen site over another is not merely an academic exercise; it is a powerful strategy in medicinal chemistry and drug development.

-

Scaffold Elaboration : A di-halogenated phenolic intermediate can be used in a stepwise fashion. The more reactive C-Br bond can be addressed first (e.g., via Suzuki coupling), followed by a different transformation at the less reactive C-Cl site under more forcing conditions or with a different catalytic system. This allows for the controlled and divergent synthesis of a library of complex analogues from a single advanced intermediate.

-

Late-Stage Functionalization : In the synthesis of a complex drug candidate, a C-Br bond can be carried through multiple steps as a robust placeholder, only to be functionalized in a late-stage step where mild conditions are paramount to avoid decomposition of the molecule. The C-Cl bond can remain as a stable substituent or be targeted in a subsequent step.

-

Structure-Activity Relationship (SAR) Studies : By creating pairs of analogues where one has a substituent at the "bromo-position" and the other at the "chloro-position," medicinal chemists can precisely probe the steric and electronic requirements of a biological target.

Conclusion

The differential reactivity of C-Br and C-Cl bonds in phenolic compounds is a direct result of their fundamental physicochemical properties, most notably the disparity in their bond dissociation energies. This inherent difference can be masterfully exploited using modern catalytic methods, particularly palladium-catalyzed cross-coupling, to achieve exquisite site selectivity. For the researcher, scientist, or drug development professional, understanding and applying these principles enables the efficient, controlled, and strategic synthesis of complex molecular architectures, accelerating the discovery and development of new chemical entities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. homework.study.com [homework.study.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to [allen.in]

- 9. nobelprize.org [nobelprize.org]

- 10. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

Halogenated Phenols: Versatile Intermediates for Complex Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and molecular diversity is paramount. Among the vast arsenal of chemical building blocks, halogenated phenols stand out as exceptionally versatile and powerful intermediates. Their unique combination of a nucleophilic hydroxyl group and an electrophilic aromatic ring, tunable by the nature and position of the halogen substituent, provides a gateway to a vast array of complex molecules. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, reactivity, and strategic application of these indispensable synthetic precursors. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying principles that govern the successful utilization of halogenated phenols in the construction of pharmaceuticals, agrochemicals, polymers, and natural products.

The Strategic Importance of Halogenated Phenols

Halogenated phenols are aromatic compounds characterized by a hydroxyl group and at least one halogen atom (F, Cl, Br, I) attached to the benzene ring. This seemingly simple structural motif belies a rich and nuanced reactivity profile that makes them invaluable in synthetic chemistry. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet synthetically versatile, halogen atom(s) dictates their chemical behavior.

The hydroxyl group activates the aromatic ring towards electrophilic substitution, while also providing a handle for O-functionalization. The halogen atom, on the other hand, serves as a key reactive site for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The nature of the halogen (I > Br > Cl) significantly influences its reactivity as a leaving group, a factor that can be strategically exploited in sequential functionalization. Furthermore, the regiochemical placement of the halogen atom(s) allows for precise control over the introduction of new substituents, a critical aspect in the synthesis of complex target molecules with specific biological activities.

Synthesis of Halogenated Phenols: A Toolkit for Regiocontrol

The ability to introduce halogens onto a phenolic ring with high regioselectivity is fundamental to their utility as synthetic intermediates. A variety of methods have been developed, each with its own set of advantages and substrate scope.

Electrophilic Aromatic Halogenation

Direct halogenation of phenols is often the most straightforward approach. The high electron density of the phenolic ring, due to the activating effect of the hydroxyl group, facilitates electrophilic substitution, often without the need for a Lewis acid catalyst.[1] However, controlling the regioselectivity can be challenging, as mixtures of ortho and para isomers are frequently obtained.[1]

For many commercial applications, the para-chloro derivative is the desired product.[2] Specialized catalytic systems have been developed to achieve high para-selectivity.

Reaction: para-Chlorination of a substituted phenol using sulfuryl chloride.

Materials:

-

Substituted Phenol (e.g., o-cresol, m-cresol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Sulphur-containing catalyst (e.g., a poly(alkylene sulfide))

-

Inert solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the substituted phenol and the sulfur-containing catalyst in the inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the mixture to the desired temperature (typically between 0 °C and room temperature).

-

Slowly add sulfuryl chloride to the reaction mixture while maintaining the temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., a dilute solution of sodium sulfite).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the product by a suitable method (e.g., column chromatography or recrystallization).

Causality: The use of a sulfur-containing catalyst is crucial for achieving high para-selectivity. The catalyst is believed to interact with the phenol and the chlorinating agent in a way that sterically hinders the ortho positions, thereby directing the electrophilic attack to the para position.

Ortho-Selective Halogenation

Achieving ortho-selectivity can be more challenging due to the steric hindrance around the hydroxyl group. However, several methods have been developed to overcome this.

Primary and secondary amines can effectively catalyze the ortho-bromination of phenols using N-bromosuccinimide (NBS).[3]

Reaction: Ortho-bromination of a phenol using NBS and an amine catalyst.

Materials:

-

Phenol

-

N-Bromosuccinimide (NBS)

-

Amine catalyst (e.g., diisopropylamine)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the phenol in the solvent in a reaction vessel.

-

Add the amine catalyst to the solution.

-

Slowly add NBS to the reaction mixture at a controlled temperature (often room temperature or below).

-

Stir the reaction until completion, monitoring by TLC or GC.

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

-

Purify the product by column chromatography.

Causality: The amine is thought to react with NBS to form an N-bromoamine intermediate, which is the active brominating species. This intermediate is believed to coordinate with the phenolic hydroxyl group, delivering the bromine to the ortho position.[3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Phenol [label="Phenol"]; NBS [label="N-Bromosuccinimide (NBS)"]; Amine [label="Amine Catalyst"]; Intermediate [label="N-Bromoamine Intermediate", fillcolor="#FBBC05"]; Ortho_Bromophenol [label="ortho-Bromophenol", fillcolor="#34A853"];

Figure 1: Conceptual overview of the synthesis, reactivity, and applications of halogenated phenols.

The Art of the Transformation: Halogenated Phenols in Cross-Coupling Reactions

The true power of halogenated phenols as synthetic intermediates is most evident in their application in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity, providing access to a vast chemical space.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[4] Halogenated phenols are excellent substrates for this reaction, providing a route to biaryls and other complex aromatic structures.

Reaction: Palladium-catalyzed cross-coupling of a halophenol with an arylboronic acid.

Materials:

-

Halophenol (e.g., 4-bromophenol)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Ligand (if necessary, e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄)[5]

-

Solvent (e.g., water, dioxane, toluene)[5]

Procedure:

-

To a reaction vessel, add the halophenol, arylboronic acid, base, and palladium catalyst (and ligand, if used).

-

Add the solvent and degas the mixture (e.g., by bubbling with an inert gas like argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the catalyst system and substrates).[7]

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Causality: The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the organoboron species for transmetalation. The solvent system influences the solubility of the reagents and the rate of the reaction. For less reactive aryl chlorides, more active catalyst systems, often employing bulky electron-rich phosphine ligands, are required.[5][8]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];